molecular formula C10H12BrCl B13156979 1-(1-Bromobutan-2-yl)-4-chlorobenzene

1-(1-Bromobutan-2-yl)-4-chlorobenzene

Cat. No.: B13156979
M. Wt: 247.56 g/mol
InChI Key: KVFACKYQYTZHNU-UHFFFAOYSA-N
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Description

1-(1-Bromobutan-2-yl)-4-chlorobenzene is an organic compound with the molecular formula C10H12BrCl. It is a derivative of benzene, where a butyl group substituted with a bromine atom is attached to the benzene ring along with a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromobutan-2-yl)-4-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 1-butanol to form 1-bromobutane, which is then reacted with 4-chlorobenzene under Friedel-Crafts alkylation conditions. The reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromobutan-2-yl)-4-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of 1-(1-Hydroxybutan-2-yl)-4-chlorobenzene or 1-(1-Aminobutan-2-yl)-4-chlorobenzene.

    Oxidation: Formation of 1-(1-Bromobutan-2-yl)-4-chlorobenzoic acid.

    Reduction: Formation of butylbenzene derivatives.

Scientific Research Applications

1-(1-Bromobutan-2-yl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Bromobutan-2-yl)-4-chlorobenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The butyl group provides hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Bromobutan-2-yl)benzene: Lacks the chlorine atom, resulting in different reactivity and applications.

    1-(1-Chlorobutan-2-yl)-4-chlorobenzene: Substitutes bromine with chlorine, affecting its chemical properties.

    1-(1-Bromobutan-2-yl)-2-chlorobenzene: Positional isomer with chlorine at a different position on the benzene ring.

Properties

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

IUPAC Name

1-(1-bromobutan-2-yl)-4-chlorobenzene

InChI

InChI=1S/C10H12BrCl/c1-2-8(7-11)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3

InChI Key

KVFACKYQYTZHNU-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1=CC=C(C=C1)Cl

Origin of Product

United States

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